molecular formula C21H35NO3S B13852961 L-Acfm

L-Acfm

Cat. No.: B13852961
M. Wt: 381.6 g/mol
InChI Key: MXSBUVKSWFWHTQ-NNCUDPSNSA-N
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Description

In chemical nomenclature, "Acfm" could hypothetically represent an acronym for a compound (e.g., acetylsalicylic acid derivatives, metal-organic frameworks). For rigorous analysis, the following steps are recommended based on academic guidelines:

  • Structural Identification: Define the compound using IUPAC nomenclature and provide spectroscopic data (e.g., NMR, IR) .
  • Functional Role: Clarify its applications (e.g., catalysis, pharmaceuticals) .
  • Synthesis: Detail synthetic pathways and purity validation methods (e.g., HPLC, XRD) .

Properties

Molecular Formula

C21H35NO3S

Molecular Weight

381.6 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate

InChI

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1

InChI Key

MXSBUVKSWFWHTQ-NNCUDPSNSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

L-Acetylcarnitine fumarate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.

    Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.

    Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Enzymatic oxidation using carnitine acetyltransferase.

    Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.

Major Products Formed

    Hydrolysis: L-acetylcarnitine and fumaric acid.

    Oxidation: Acetyl-CoA.

    Substitution: Various acyl-carnitine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in mitochondrial function and energy metabolism.

    Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.

    Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.

Mechanism of Action

L-Acetylcarnitine fumarate exerts its effects through several mechanisms:

    Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.

    Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.

    Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.

    Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Per evidence guidelines , comparisons should focus on structural analogs (e.g., varying substituents, metal centers) or functional analogs (compounds with overlapping applications). Below is a generalized framework for such comparisons:

Key Parameters for Comparison

Parameter Description Example Metrics
Structural Features Molecular formula, stereochemistry, functional groups Bond angles, crystallographic data
Physicochemical Solubility, melting/boiling points, stability LogP, pKa, thermal decomposition
Synthetic Efficiency Yield, reaction conditions, scalability % Yield, TON/TOF (for catalysts)
Functional Performance Bioactivity (e.g., IC₅₀), catalytic activity, selectivity EC₅₀, enantiomeric excess (ee)

Hypothetical Case Study

If "L-Acfm" were a ligand in coordination chemistry, comparisons might include:

  • This compound vs. EDTA :
    • Structural : EDTA (hexadentate) vs. This compound (hypothetically tetradentate).
    • Functional : Metal-binding stability constants (log K) for specific ions (e.g., Fe³⁺, Cu²⁺) .
  • This compound vs. Bipyridine :
    • Synthetic : Compare yields in ligand synthesis (e.g., 75% for this compound vs. 82% for bipyridine).
    • Applications : Catalytic efficiency in cross-coupling reactions (TON: 1,200 vs. 950) .

Research Findings and Limitations

  • Data Gaps: No experimental data (e.g., spectral analysis, bioassays) are provided for "this compound" in the evidence.
  • Methodological Constraints : Comparisons require standardized testing conditions (e.g., solvent, temperature) to ensure validity .

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